molecular formula C7H6ClN3 B1489873 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 944501-84-2

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B1489873
CAS No.: 944501-84-2
M. Wt: 167.59 g/mol
InChI Key: VWNUWKXDSKRRSQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine (CAS 944501-84-2) is a high-value nitrogen-rich heterocyclic building block extensively used in medicinal chemistry and drug discovery. This compound features a chloro substituent at the 4-position, making it a versatile electrophilic site for nucleophilic aromatic substitution reactions, allowing for facile functionalization and scaffold diversification . The pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research due to its substantial pharmacological activities. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , antifungal , antioxidant , and anti-Alzheimer properties . This core structure is considered a purine isostere, mimicking natural bases, which contributes to its ability to interact with a variety of enzymatic targets . Notably, it serves as a key intermediate in the synthesis of inhibitors for a wide range of kinases and fibroblast growth factor receptors . Beyond its pharmaceutical applications, this chemical serves as a critical precursor in the catalytic synthesis of novel pyrazolo[3,4-b]pyridine derivatives under green chemistry approaches . When handling this compound, refer to the Safety Data Sheet (SDS). This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-2-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNUWKXDSKRRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, this compound can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine serves as a scaffold for the development of novel pharmaceuticals. Its structural similarity to purine bases suggests potential applications in targeting various biological pathways.

  • Anticancer Activity : Research indicates that compounds derived from pyrazolo[3,4-b]pyridine have shown efficacy against several cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit cell proliferation in K562 and MCF-7 cancer cells, demonstrating promising results in inducing apoptosis and blocking cell cycle progression .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .

Inhibition of Protein Tyrosine Phosphatase (PTP1B)

A notable application of this compound is its role as an inhibitor of PTP1B, an enzyme involved in insulin signaling pathways. This inhibition presents potential therapeutic strategies for metabolic disorders like diabetes .

Case Study 1: Anticancer Activity

A recent study evaluated several derivatives of pyrazolo[3,4-b]pyridine for their anticancer properties against K562 leukemia cells. The results indicated that specific modifications to the core structure enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of new compounds based on pyrazolo[3,4-b]pyridine were synthesized and tested for antimicrobial activity using the disc diffusion method. The findings demonstrated that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAnticancerK562 Cells
Derivatives of Pyrazolo[3,4-b]pyridineAntimicrobialS. aureus & E. coli
This compoundPTP1B InhibitionInsulin Signaling Pathway

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chloro groups at C-4 (as in the target compound) are common in kinase inhibitors, while chloro groups at C-6 (e.g., in ) often correlate with enhanced metabolic stability .
  • Steric Effects : Bulkier substituents (e.g., isopropyl or trifluoromethyl at C-2/C-4) increase molecular weight and lipophilicity, affecting bioavailability .
  • Biological Activity : The 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (CAS 29274-28-0) shows potent antileishmanial activity, whereas the 2-methyl analog may serve as a precursor for kinase-targeted drugs .

Antimicrobial Activity

  • Chloro substituents at C-4 in pyrazolo[3,4-b]pyridines generally reduce antibacterial potency, as seen in derivatives like 11c and 11h . However, exceptions exist; e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives exhibit antiparasitic activity against Leishmania spp. .

Anticancer and Kinase Inhibition

  • Pyrazolo[3,4-b]pyridine derivatives with trifluoromethyl or aryl groups (e.g., ) show broad-spectrum antiproliferative activity, likely due to enhanced interactions with kinase ATP-binding pockets .
  • The target compound’s 2-methyl group may reduce steric hindrance compared to bulkier substituents, facilitating synthetic modifications .

Antioxidant and Anti-inflammatory Effects

  • Electron-withdrawing groups (e.g., Cl) at C-4 improve antioxidant activity in dihydropyridine-fused derivatives, whereas electron-donating groups lead to oxidation instability .

Preparation Methods

Ring-Closing Cyclization of Chloro-Pyridine Derivatives

One of the most established methods involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde derivatives under specific conditions to form the fused pyrazolopyridine core. This approach is supported by the patent CN105801574A, which describes a process where 2-chloro-3-pyridyl formaldehyde reacts in dimethylformamide (DMF) with hydroxylamine hydrochloride as a catalyst, leading to ring closure and formation of the pyrazolopyridine.

Key Steps:

  • React 2-chloro-3-pyridyl formaldehyde with hydroxylamine hydrochloride in DMF.
  • Maintain reaction at mild temperatures (~60°C) for several hours.
  • Isolate the product via standard workup, achieving yields up to 85%.

Reaction Scheme:
$$
\text{2-chloro-3-pyridyl formaldehyde} + \text{hydroxylamine hydrochloride} \xrightarrow[\text{DMF}]{\text{heat}} \text{4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine}
$$

Condensation and Cyclization of 2-Chloro-3-Pyridyl Derivatives

In the synthesis described by the patent, the process involves initial nucleophilic aromatic substitution (SNAr) of the chloro group with suitable hydrazines or hydrazone intermediates, followed by intramolecular cyclization to form the fused heterocycle.

Procedure:

  • Start with 2-chloro-3-pyridyl derivatives.
  • React with hydrazine derivatives or hydrazones under basic conditions.
  • Cyclize via intramolecular nucleophilic attack facilitated by heat or catalysts like triethylamine.
  • Purify the product through recrystallization or chromatography.

Advantages:

  • Mild reaction conditions.
  • High yields (up to 85%).
  • Suitable for industrial scale.

Multicomponent Bicyclization Approach

Recent advances include multicomponent reactions that facilitate the synthesis of pyrazolopyridines via a combination of SNAr, azo-coupling, and cyclization steps, often catalyzed by metal-organic frameworks or other catalysts.

Example:

  • React 2-chloro-3-nitropyridines with hydrazines and aldehydes.
  • Use catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ to promote cyclization.
  • The process yields the target heterocycle efficiently, with yields reaching 82%.

Alternative Synthetic Routes via Functionalized Precursors

Some research suggests synthesizing the heterocycle via functionalized precursors such as 2-chloro-3-nitropyridines, which undergo subsequent reduction, substitution, and cyclization steps to afford the desired compound.

Data Summary Table

Method Starting Material Reagents & Conditions Key Features Typical Yield References
Ring-Closing Cyclization 2-chloro-3-pyridyl formaldehyde DMF, hydroxylamine hydrochloride, 60°C Mild, high yield, simple Up to 85% CN105801574A
Nucleophilic Substitution & Cyclization 2-chloro-3-pyridines Hydrazine derivatives, triethylamine Mild, scalable 43-85% CN105801574A
Multicomponent Bicyclization 2-chloro-3-nitropyridines Metal-organic catalysts, solvent-free Environmentally friendly, high yield 82% ACS Publications, 2014
Functionalized Precursors 2-chloro-3-nitropyridines Reduction, substitution, cyclization Versatile, multi-step Variable PMC.ncbi.nlm.nih.gov, 2023

Summary of Research Findings

  • Efficiency & Yield: The patent CN105801574A reports a high-yield (up to 85%) ring-closure method using inexpensive raw materials and mild conditions, making it suitable for industrial applications.
  • Catalytic Approaches: Recent studies highlight the use of nano-catalysts such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, which facilitate multicomponent reactions with good yields and recyclability.
  • Reaction Conditions: Most methods operate under mild temperatures (~60°C), with solvent choices including DMF and solvent-free conditions, emphasizing environmental considerations.
  • Versatility: The synthetic strategies accommodate various substituted pyridines and hydrazines, allowing for structural diversification.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine?

Answer:
The compound is typically synthesized via two primary strategies:

  • Pyrazole ring construction on a pyridine scaffold : This involves cyclization reactions using precursors like 5-aminopyrazole-4-carbaldehydes and ketones under basic conditions (e.g., ethanolic KOH) .
  • Pyridine annulation on a pyrazole core : Multi-component reactions (e.g., one-pot condensations of aldehydes, ketones, and amines) in aqueous or solvent-free media are efficient for regioselective synthesis .
    For example, a one-pot reaction using 5-azidopyrazole carbaldehydes and aryl ketones yields pyrazolo[3,4-b]pyridines with high regiochemical control .

Basic: How is structural characterization of this compound achieved?

Answer:
Advanced spectroscopic and crystallographic techniques are critical:

  • 2D NMR (HSQC/HMBC) : Resolves regioisomers by correlating proton signals to specific carbons (e.g., distinguishing C(6)-SCH₃ from C(5)-H via cross-peaks at ~160 ppm in ¹³C NMR) .
  • X-ray crystallography : Confirms stereoelectronic effects, such as out-of-plane twisting of the C(4) phenyl group to avoid steric clashes, as observed in single-crystal studies .

Advanced: How do substituents at C3 and C6 positions influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • C3 substituents : Electron-withdrawing groups (e.g., chloro) at C3 often reduce antibacterial activity, except in Gram-negative pathogens like P. aeruginosa and E. coli, where they enhance membrane penetration .
  • C6 substituents : Para-methyl groups on C6-phenyl rings decrease antibacterial potency but improve metabolic stability, suggesting a trade-off between efficacy and pharmacokinetics .
    Contradictions in substituent effects (e.g., chloro reducing activity in most cases but enhancing it in specific strains) require systematic variation of substituents and in vitro assays under standardized conditions .

Advanced: What methodologies resolve contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Dose-response profiling : Quantify IC₅₀/MIC values across multiple bacterial strains to identify strain-specific susceptibility patterns .
  • Computational modeling : Molecular docking can predict binding affinity variations caused by substituent steric/electronic effects (e.g., chloro vs. methyl groups) at target enzymes like dihydrofolate reductase .
  • Meta-analysis : Compare datasets across studies to isolate confounding variables (e.g., assay pH, solvent systems) .

Advanced: How can green chemistry approaches improve pyrazolo[3,4-b]pyridine synthesis?

Answer:

  • Meglumine catalysis : A one-pot, multi-component reaction using meglumine as a biodegradable catalyst achieves high yields (85–92%) with reduced waste .
  • Magnetic nanocatalysts : Fe₃O₄@Zr-MOFs enable solvent-free, energy-efficient synthesis and easy recovery via magnetic separation, minimizing environmental impact .

Advanced: What strategies are used to predict biological targets of this compound?

Answer:

  • Molecular docking : Prioritize targets like acetylcholinesterase or histamine H₃ receptors by simulating ligand-receptor interactions (e.g., π-π stacking with pyridine nitrogen lone pairs) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using 3D-QSAR models trained on pyrazolo[3,4-b]pyridine bioactivity data .

Advanced: How does stereoelectronic tuning affect pyrazolo[3,4-b]pyridine reactivity?

Answer:

  • Twist angle modulation : The C(4) phenyl group’s out-of-plane rotation reduces peri-interactions, stabilizing the core structure and altering nucleophilic attack sites .
  • Electronic effects : Electron-deficient pyridine rings (due to chloro substituents) enhance electrophilic substitution at C(5), enabling regioselective functionalization .

Basic: What are the key applications of pyrazolo[3,4-b]pyridines in medicinal chemistry?

Answer:

  • Antimicrobial agents : Derivatives with optimized substituents show activity against drug-resistant S. aureus and E. coli .
  • CNS modulators : Analogues targeting histamine H₃ receptors (e.g., trans-octahydro-pyrrolo derivatives) are explored for neurodegenerative diseases .

Advanced: How do fused pyrazolo[3,4-b]pyridine scaffolds compare to related heterocycles?

Answer:

  • Versus indoles : Pyrazolo[3,4-b]pyridines exhibit stronger π-π stacking with enzyme active sites but lower metabolic stability due to nitrogen-rich cores .
  • Uniqueness : The 4-chloro-2-methyl derivative’s planar pyridine ring and twisted phenyl group enable dual-mode binding (hydrophobic + polar interactions) absent in pyrazolo[4,3-c]pyridines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

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